molecular formula C14H10ClNO4S4 B11465179 Dimethyl 2-[1-chloro-2-(pyridin-2-ylsulfanyl)-2-thioxoethylidene]-1,3-dithiole-4,5-dicarboxylate

Dimethyl 2-[1-chloro-2-(pyridin-2-ylsulfanyl)-2-thioxoethylidene]-1,3-dithiole-4,5-dicarboxylate

Cat. No.: B11465179
M. Wt: 420.0 g/mol
InChI Key: YAANDZMNSVHHBH-UHFFFAOYSA-N
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Description

Dimethyl 2-[1-chloro-2-(pyridin-2-ylsulfanyl)-2-thioxoethylidene]-1,3-dithiole-4,5-dicarboxylate is a complex organic compound featuring a unique structure that includes a pyridine ring, sulfur atoms, and a dithiole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-[1-chloro-2-(pyridin-2-ylsulfanyl)-2-thioxoethylidene]-1,3-dithiole-4,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2-chloropyridine-2-thiol with a suitable dithiole precursor under controlled conditions. The reaction conditions often involve the use of solvents like toluene or dichloromethane and catalysts such as palladium or copper complexes to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-[1-chloro-2-(pyridin-2-ylsulfanyl)-2-thioxoethylidene]-1,3-dithiole-4,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or thiolates in polar solvents like ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

Dimethyl 2-[1-chloro-2-(pyridin-2-ylsulfanyl)-2-thioxoethylidene]-1,3-dithiole-4,5-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and catalysts.

Mechanism of Action

The mechanism of action of Dimethyl 2-[1-chloro-2-(pyridin-2-ylsulfanyl)-2-thioxoethylidene]-1,3-dithiole-4,5-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The pathways involved may include the disruption of metabolic processes or the induction of oxidative stress in cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-2-yl)amides
  • 3-bromoimidazo[1,2-a]pyridines
  • Pyrrolidine derivatives

Uniqueness

Dimethyl 2-[1-chloro-2-(pyridin-2-ylsulfanyl)-2-thioxoethylidene]-1,3-dithiole-4,5-dicarboxylate is unique due to its combination of a pyridine ring with sulfur-containing functional groups and a dithiole ring. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C14H10ClNO4S4

Molecular Weight

420.0 g/mol

IUPAC Name

dimethyl 2-(1-chloro-2-pyridin-2-ylsulfanyl-2-sulfanylideneethylidene)-1,3-dithiole-4,5-dicarboxylate

InChI

InChI=1S/C14H10ClNO4S4/c1-19-11(17)9-10(12(18)20-2)24-14(23-9)8(15)13(21)22-7-5-3-4-6-16-7/h3-6H,1-2H3

InChI Key

YAANDZMNSVHHBH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC(=C(C(=S)SC2=CC=CC=N2)Cl)S1)C(=O)OC

Origin of Product

United States

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